

# Propargyl-PEG8-NH2: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Propargyl-PEG8-NH2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed summary of the key molecular properties of **Propargyl-PEG8-NH2**, a heterobifunctional linker molecule integral to advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal alkyne (propargyl) group and a primary amine, enables versatile applications in medical research and nanotechnology.

## Core Molecular Data

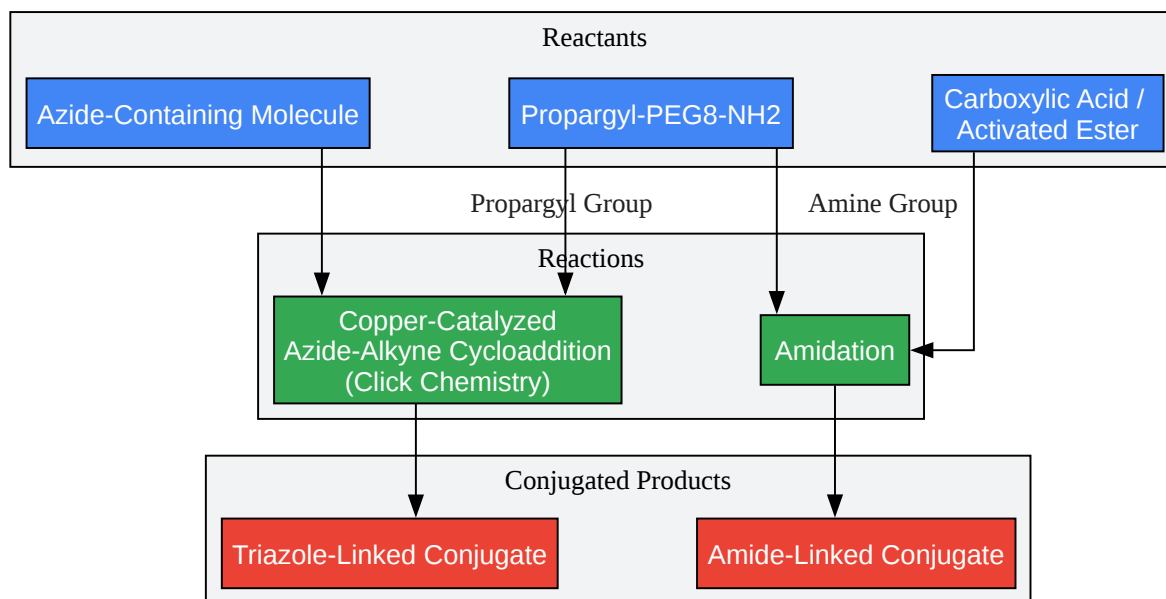
The fundamental molecular characteristics of **Propargyl-PEG8-NH2** are summarized in the table below. This data is essential for accurate experimental design and interpretation.

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>37</sub> NO <sub>8</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	407.50 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1196732-52-1 <a href="#">[1]</a> <a href="#">[4]</a>

## Experimental and Logical Workflow

The application of **Propargyl-PEG8-NH2** in bioconjugation typically follows a logical workflow that leverages its dual functional groups. The propargyl group facilitates "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for

the efficient and specific attachment to molecules containing an azide group.[2] Concurrently, the primary amine group can form stable amide bonds with carboxylic acids or activated esters. [4][5]



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### Propargyl-PEG8-NH2 Reaction Pathways

## Key Applications and Methodologies

**Propargyl-PEG8-NH2** is extensively used in the development of targeted drug delivery systems and bioconjugates. A notable application includes its use in preparing liposomes for siRNA delivery, which has been shown to enhance transfection efficiency in vitro.[3] It is also utilized in the surface modification of lipid nanoparticles for oral plasmid DNA delivery, improving mucus permeability and overall delivery efficacy.[3]

The experimental protocol for a typical bioconjugation reaction involving **Propargyl-PEG8-NH2** would involve the following general steps:

- **Dissolution:** Dissolve **Propargyl-PEG8-NH2** and the molecule to be conjugated in a suitable solvent. The choice of solvent (e.g., water, DMSO, DCM, DMF) depends on the solubility of the reactants.[5]
- **Reaction Setup for CuAAC:** For conjugation via the propargyl group, the azide-containing molecule is mixed with **Propargyl-PEG8-NH2** in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.
- **Reaction Setup for Amidation:** For conjugation via the amine group, the carboxylic acid-containing molecule is activated (e.g., as an NHS ester) and then reacted with **Propargyl-PEG8-NH2**.
- **Reaction Monitoring and Purification:** The progress of the reaction is monitored using techniques such as TLC, LC-MS, or HPLC. Upon completion, the desired conjugate is purified using appropriate chromatographic methods.
- **Characterization:** The final product is characterized using analytical techniques like NMR and mass spectrometry to confirm its structure and purity.

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